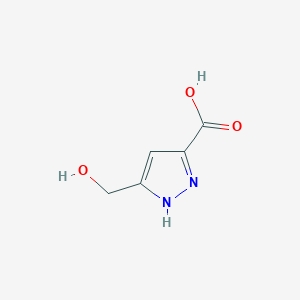![molecular formula C13H17NO4 B6281308 tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate CAS No. 1785603-04-4](/img/no-structure.png)
tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate is an organic compound commonly used in research laboratories for the synthesis of other compounds. It is a versatile reagent that can be used in a variety of reactions.
Mechanism of Action
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate is a reactive reagent that is used in a variety of reactions. It is used in nucleophilic substitution reactions, such as the formation of amines, esters, and amides. It is also used in the formation of carbon-carbon bonds, such as the formation of aldehydes and ketones. In addition, it is used in the formation of heterocycles, such as the formation of pyridines, quinolines, and indoles.
Biochemical and Physiological Effects
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate is not known to have any direct biochemical or physiological effects. However, it may have indirect effects on the body, depending on the compounds it is used to synthesize. For example, it may be used to synthesize pharmaceuticals or agrochemicals that have known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate has several advantages for laboratory experiments. It is relatively inexpensive and readily available. It is also highly reactive, making it suitable for a variety of reactions. However, it is also volatile and can easily escape from a sealed vessel. In addition, it is toxic and must be handled with caution.
Future Directions
The use of tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate in research laboratories is still in its early stages. There are many potential future directions for its use, such as the synthesis of novel compounds, the development of new synthetic methods, and the exploration of its potential applications in medicine and agriculture. In addition, further research is needed to better understand its mechanism of action and its potential biochemical and physiological effects.
Synthesis Methods
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate is synthesized by a reaction between tert-butyl isocyanate and 3-formyl-4-hydroxyphenylmethylcarbamate in a polar solvent. The reaction is typically carried out in a sealed vessel to prevent the escape of volatile by-products. The reaction proceeds in two steps: first the formation of an intermediate, and then the formation of the desired product. The reaction can be conducted at room temperature or at elevated temperatures, depending on the desired product.
Scientific Research Applications
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate is commonly used in research laboratories for the synthesis of a variety of compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, it is used in the synthesis of amino acids, peptides, and other biomolecules.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate involves the reaction of tert-butyl carbamate with 3-formyl-4-hydroxybenzylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with a mild reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "3-formyl-4-hydroxybenzylamine", "coupling agent (e.g. EDCI or DCC)", "mild reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate and 3-formyl-4-hydroxybenzylamine in a suitable solvent such as dichloromethane or DMF.", "Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in a suitable solvent such as methanol or ethanol.", "Step 5: Add a mild reducing agent such as sodium borohydride to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |
CAS RN |
1785603-04-4 |
Product Name |
tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate |
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



